molecular formula C6H12O3S B14360898 4-[(Methylsulfanyl)methoxy]butanoic acid CAS No. 93612-80-7

4-[(Methylsulfanyl)methoxy]butanoic acid

Cat. No.: B14360898
CAS No.: 93612-80-7
M. Wt: 164.22 g/mol
InChI Key: NDRAHSMAGKWWFZ-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methoxy]butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a methoxymethyl and a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methoxy]butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutanoic acid with methylsulfanyl methanol in the presence of a suitable catalyst. The reaction typically requires mild to moderate temperatures and may be carried out under an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methoxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Methylsulfanyl)methoxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(methylsulfanyl)butanoic acid
  • 4-Methoxybutanoic acid
  • 4-Methylsulfanylbutanoic acid

Uniqueness

4-[(Methylsulfanyl)methoxy]butanoic acid is unique due to the presence of both a methoxymethyl and a methylsulfanyl group on the butanoic acid backbone

Properties

CAS No.

93612-80-7

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

4-(methylsulfanylmethoxy)butanoic acid

InChI

InChI=1S/C6H12O3S/c1-10-5-9-4-2-3-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

NDRAHSMAGKWWFZ-UHFFFAOYSA-N

Canonical SMILES

CSCOCCCC(=O)O

Origin of Product

United States

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